molecular formula C6H10Cl2N4 B1377518 4-Aminopyridine-2-carboximidamide dihydrochloride CAS No. 1443980-55-9

4-Aminopyridine-2-carboximidamide dihydrochloride

Cat. No.: B1377518
CAS No.: 1443980-55-9
M. Wt: 209.07 g/mol
InChI Key: BRXYTZMNEJHYBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Aminopyridine-2-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity and thereby affecting the flow of potassium ions across cell membranes . This interaction is crucial in regulating neuronal excitability and neurotransmitter release. Additionally, this compound has been shown to interact with enzymes involved in cellular metabolism, influencing their activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release . This compound also impacts cell signaling pathways, particularly those involving potassium channels, leading to changes in gene expression and cellular metabolism . In non-neuronal cells, this compound can influence cell proliferation and differentiation by modulating ion channel activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . By binding to these channels, it prevents the efflux of potassium ions, thereby prolonging the duration of action potentials and enhancing synaptic transmission . This compound also affects the activity of various enzymes, either inhibiting or activating them, which leads to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in ion channel activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance neuronal excitability and improve motor function . At higher doses, it may cause adverse effects such as seizures and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to ion channel regulation and cellular metabolism . It interacts with enzymes such as kinases and phosphatases, modulating their activity and affecting metabolic flux . This compound can also influence the levels of various metabolites, leading to changes in cellular energy balance and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on ion channels and enzymes . The distribution of this compound is influenced by its physicochemical properties, including solubility and affinity for lipid membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and near the plasma membrane, where it interacts with ion channels and enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. This includes the use of appropriate reactors and purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2-carboximidamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminopyridine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyridine-2-carboximidamide dihydrochloride is unique due to its carboximidamide group, which imparts distinct chemical properties and reactivity compared to other aminopyridines .

Properties

IUPAC Name

4-aminopyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYTZMNEJHYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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